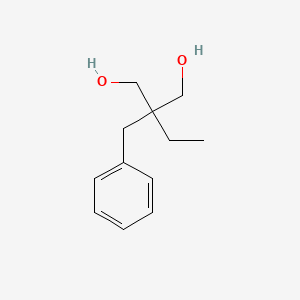
2-Benzyl-2-ethylpropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-2-ethylpropane-1,3-diol is an organic compound with the molecular formula C12H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone. The compound is characterized by the presence of a benzyl group and an ethyl group attached to the central carbon atom of the propane chain. This structure imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-ethylpropane-1,3-diol typically involves the reaction of benzyl chloride with ethylmagnesium bromide to form 2-benzyl-2-ethylpropane. This intermediate is then subjected to hydrolysis to yield the final diol product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2-ethylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl ethyl ketone or benzyl ethyl aldehyde.
Reduction: Formation of 2-benzyl-2-ethylpropane.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
2-Benzyl-2-ethylpropane-1,3-diol finds applications in various fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Benzyl-2-ethylpropane-1,3-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the benzyl and ethyl groups may interact with hydrophobic regions of proteins and other macromolecules, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2-methylpropane-1,3-diol: Similar structure but with a methyl group instead of an ethyl group.
2-Phenyl-2-ethylpropane-1,3-diol: Contains a phenyl group instead of a benzyl group.
2-Benzyl-2-ethylbutane-1,3-diol: Has an additional carbon in the backbone.
Uniqueness
2-Benzyl-2-ethylpropane-1,3-diol is unique due to the specific combination of benzyl and ethyl groups attached to the central carbon atom. This unique structure imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
IUPAC Name |
2-benzyl-2-ethylpropane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-12(9-13,10-14)8-11-6-4-3-5-7-11/h3-7,13-14H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMZEERAUFNSOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B2697388.png)
![N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2697389.png)
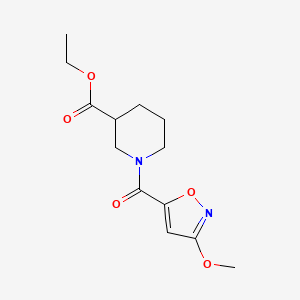
![1-[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B2697391.png)
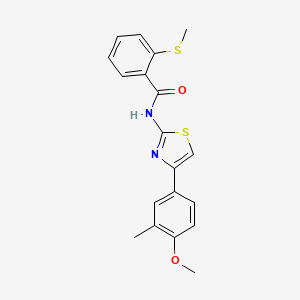
![N-(2-ethyl-6-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2697393.png)
![6-Cyclopropyl-3-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2697395.png)
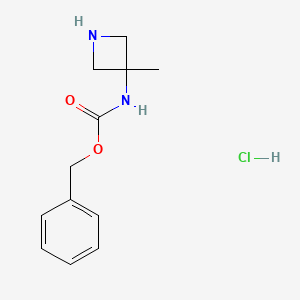
![1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-ol](/img/structure/B2697405.png)
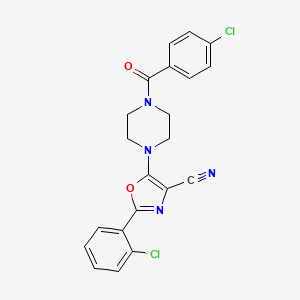
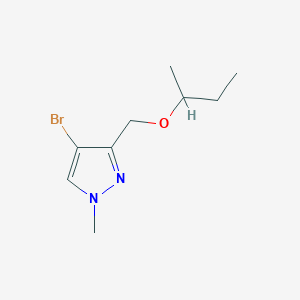

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-(4-chloro-2-nitrophenoxy)-3-methoxybenzoate](/img/structure/B2697409.png)
![1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2697411.png)
